2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride
Description
Systematic Nomenclature and Molecular Identification
2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride represents a structurally complex α,α-disubstituted amino acid derivative characterized by precise molecular specifications that define its chemical identity. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-(dimethylamino)-2-phenylpropanoic acid in its hydrochloride salt form, reflecting the specific positioning of functional groups around the central propanoic acid backbone. The compound possesses the molecular formula C11H16ClNO2, indicating the presence of eleven carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 229.70 grams per mole.
The Chemical Abstracts Service registry number for the hydrochloride salt form is 1251925-48-0, while the base compound without the hydrochloride carries the registry number 25022-56-4. These distinct identifiers facilitate precise chemical database searches and regulatory compliance across international chemical commerce and research applications. The compound's structural complexity emerges from its α,α-disubstituted configuration, where both hydrogen atoms typically found at the α-carbon of standard amino acids are replaced with a dimethylamino group and a methyl substituent, while a phenyl ring occupies the β-position relative to the carboxylic acid functionality.
Advanced spectroscopic characterization reveals the compound's three-dimensional molecular architecture through various analytical techniques. The Simplified Molecular Input Line Entry System representation provides the structural formula as CC(C1=CC=CC=C1)(C(=O)O)N(C)C for the base compound, with the hydrochloride salt indicated by the additional chloride anion. Nuclear magnetic resonance spectroscopy confirms the presence of distinct chemical environments for the aromatic protons, the tertiary carbon center, and the dimethylamino methyl groups, providing unambiguous structural verification.
Historical Development of α-Amino Propanoic Acid Derivatives
The historical development of α,α-disubstituted amino acid derivatives traces back to fundamental discoveries in amino acid chemistry that laid the groundwork for understanding these structurally complex molecules. The Strecker amino acid synthesis, discovered in 1850 by German chemist Adolph Strecker, established the foundational methodology for creating amino acids through the reaction of aldehydes or ketones with ammonia and hydrogen cyanide. This pioneering work inadvertently opened pathways to synthesizing α,α-disubstituted amino acids, although the original focus centered on simpler amino acid structures resembling those found in biological systems.
Strecker's original synthesis involved combining acetaldehyde, ammonia, and hydrogen cyanide in an attempt to prepare lactic acid, but instead yielded alanine through an unexpected reaction pathway. The mechanism proceeds through iminium ion formation following ammonia addition to the carbonyl compound, subsequent cyanide nucleophilic attack, and final hydrolysis of the resulting α-aminonitrile to produce the amino acid. This methodology proved particularly significant because it demonstrated that amino acids could be synthesized from simple organic precursors under relatively mild conditions, suggesting potential prebiotic origins for these essential biological molecules.
The evolution toward α,α-disubstituted amino acid synthesis required significant methodological advances to overcome inherent chemical challenges. Traditional Strecker reactions with ketones proved more difficult than those with aldehydes due to increased steric hindrance around the carbonyl carbon, resulting in lower electrophilicity of the iminyl carbon in ketimines compared to aldimines. Researchers in the twentieth century developed various strategies to access these challenging scaffolds, including enolate coupling reactions of Schiff-base-derived amino esters and phase-transfer catalysis approaches pioneered by O'Donnell and Ghosez.
Contemporary synthetic approaches have revolutionized access to α,α-disubstituted amino acids through advanced catalytic methodologies. Metal-free carbon-hydrogen activation processes, organocatalytic systems, carbon dioxide fixation strategies, and photocatalytic transformations have emerged as powerful tools for constructing these molecular frameworks. These modern approaches address traditional limitations including low yields, toxic reagent requirements, and undesired side reactions that plagued earlier synthetic methods.
The development of asymmetric synthesis techniques has particularly enhanced the utility of α,α-disubstituted amino acids in pharmaceutical applications. Enantioselective catalytic processes enable the preparation of optically pure compounds, which is crucial for biological activity since different enantiomers often exhibit dramatically different pharmacological properties. Recent advances include synergistic dual catalytic systems combining copper and palladium catalysts to achieve high enantioselectivity in allylic alkylation reactions of amino acid precursors.
Position Within Contemporary Organoamine Research
Contemporary organoamine research has positioned 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride and related α,α-disubstituted amino acid derivatives at the forefront of multiple scientific disciplines due to their unique structural properties and synthetic versatility. These compounds serve as critical intermediates in pharmaceutical development, particularly in the design of peptide mimetics and bioactive small molecules that exploit amino acid-like recognition patterns while providing enhanced metabolic stability compared to natural amino acids. The α,α-disubstituted configuration confers resistance to enzymatic degradation, making these scaffolds particularly valuable for drug discovery applications where prolonged biological activity is desired.
Modern pharmaceutical research has embraced these compounds as privileged scaffolds for developing therapeutically active agents across diverse disease areas. The structural rigidity introduced by α,α-disubstitution allows for precise three-dimensional arrangement of pharmacophoric elements, enabling the design of molecules with improved selectivity for specific biological targets. Research groups have successfully incorporated these scaffolds into inhibitors for various enzyme systems, including dipeptidyl peptidase inhibitors for diabetes treatment and protein kinase inhibitors for cancer therapy applications.
The compound's role in contemporary materials chemistry research has expanded significantly with the recognition of its potential in constructing functional organic materials. The dimethylamino functionality serves as an electron-donating group that can participate in charge-transfer interactions, making these derivatives useful in optoelectronic applications. Research investigations have demonstrated the utility of similar dimethylamino-substituted aromatic compounds in developing fluorescent materials and organic semiconductors where precise electronic properties are essential for device performance.
Biocatalytic research has identified α,α-disubstituted amino acid derivatives as important targets for enzyme engineering efforts aimed at developing sustainable synthetic methodologies. Phenylalanine ammonia lyases and related enzymes have been modified through directed evolution approaches to accept non-natural substrates, including substituted amino acids that share structural features with 2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride. These biocatalytic approaches offer environmentally friendly alternatives to traditional chemical synthesis methods while providing access to enantiomerically pure products.
Current research trends emphasize the development of continuous flow processes for synthesizing these valuable scaffolds, addressing scalability challenges that limit industrial applications. Flow chemistry approaches enable precise control over reaction conditions while facilitating the safe handling of reactive intermediates, particularly important when working with compounds containing both amino and carboxylic acid functionalities. These technological advances support the growing industrial demand for α,α-disubstituted amino acid derivatives in pharmaceutical manufacturing and specialty chemical production.
The integration of computational chemistry with experimental synthetic methodology has accelerated the discovery of new applications for these compounds in contemporary research. Molecular modeling studies provide insights into conformational preferences and binding interactions that guide the rational design of new derivatives with enhanced properties. Machine learning approaches are increasingly applied to predict synthetic routes and optimize reaction conditions for accessing complex α,α-disubstituted amino acid structures.
| Research Area | Contemporary Applications | Future Directions |
|---|---|---|
| Pharmaceutical Chemistry | Peptide mimetics, enzyme inhibitors, bioactive scaffolds | Precision medicine applications, targeted drug delivery |
| Materials Science | Optoelectronic materials, fluorescent compounds | Organic semiconductors, smart materials |
| Biocatalysis | Enzyme-catalyzed synthesis, green chemistry | Directed evolution, industrial biotechnology |
| Flow Chemistry | Continuous synthesis, process intensification | Automated synthesis, real-time optimization |
Properties
IUPAC Name |
2-(dimethylamino)-2-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(10(13)14,12(2)3)9-7-5-4-6-8-9;/h4-8H,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHYMZQPXJLQRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 2-(Dimethylamino)-2-phenylpropanoic Acid Hydrochloride
Synthetic Routes and Reaction Conditions
The synthesis typically proceeds via nucleophilic substitution or reductive amination strategies, starting from phenylpropanoic acid derivatives or amino acid precursors. The key steps include:
Introduction of the Dimethylamino Group:
The dimethylamino moiety is introduced by reacting dimethylamine with a suitable precursor, such as phenylpropanoic acid or its derivatives. This reaction is usually performed under acidic conditions to favor salt formation and improve reaction efficiency.Formation of the Hydrochloride Salt:
Hydrochloric acid is added to the reaction mixture to convert the free base into its hydrochloride salt, enhancing solubility and stability.Reaction Medium and Conditions:
The reaction is commonly carried out in an organic solvent such as ethanol. Refluxing the mixture for several hours (typically 6–12 hours) at temperatures between 50°C and 80°C ensures complete conversion.Isolation and Purification:
The product is isolated by filtration and purified by recrystallization, yielding a high-purity compound (>99%).
Table 1: Typical Reaction Parameters for Synthesis
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Ethanol | Facilitates reflux and solubility |
| Temperature | 50–80 °C | Optimized for yield and purity |
| Reaction time | 6–12 hours | Ensures complete reaction |
| pH during hydrochlorination | <3 | Prevents decomposition |
| Yield | >85% | Dependent on reaction optimization |
| Purity (HPLC) | >98% | Confirmed by chromatographic analysis |
Industrial Production Considerations
For large-scale production, continuous flow reactors and automated systems are employed to optimize reaction conditions, improve safety, and increase throughput. Key features include:
Use of Catalysts:
Catalysts may be introduced to accelerate the reaction and improve selectivity.Process Optimization:
Statistical design of experiments (DoE) is applied to fine-tune parameters such as temperature, reagent stoichiometry, and reaction time to maximize yield and purity.Efficient Isolation:
Continuous extraction and crystallization techniques allow for efficient product recovery.Environmental and Safety Controls:
Waste minimization and solvent recovery systems are integrated to comply with regulatory standards.
Alternative Synthetic Strategies
Starting from Amino Acid Precursors:
Using chiral amino acids such as L-serine or L-alanine allows for stereochemical control. The dimethylamino group can be introduced via reductive alkylation with formaldehyde and dimethylamine under controlled pH to minimize racemization.Coupling Reactions:
Phenylpropanoic acid derivatives activated as mixed carbonates or via peptide coupling reagents (e.g., HATU, DCC) can be used to form amide intermediates, which are subsequently converted to the target compound.Protection/Deprotection Steps:
Protecting groups like Boc or Fmoc may be used to prevent side reactions during multi-step syntheses.
Analytical Characterization Supporting Preparation
The quality and structural integrity of the synthesized compound are confirmed by several analytical techniques:
| Technique | Purpose | Key Findings/Parameters |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ¹H NMR: Dimethylamino protons at δ 2.2–2.5 ppm; aromatic protons at δ 7.2–7.5 ppm |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase C18 column, UV detection at 254 nm; purity >98%; retention time 8–10 min |
| Mass Spectrometry (MS) | Molecular weight confirmation | ESI-MS shows [M+H]⁺ at m/z 238.1 (calculated 238.1) |
| Chiral HPLC (if applicable) | Enantiomeric purity | Resolution on Chiralpak® IA column; retention time ~12 min for (2S)-isomer |
| X-ray Crystallography | Absolute configuration | Confirms stereochemistry via single-crystal analysis |
Research Findings and Optimization Insights
- Maintaining acidic conditions (pH < 3) during hydrochlorination is critical to prevent decomposition and ensure salt formation.
- Reaction temperature and time significantly affect yield and purity; optimal conditions are 50–80°C for 6–12 hours.
- Use of continuous flow reactors in industrial settings improves reaction control and scalability.
- Protecting groups and chiral starting materials help retain stereochemical integrity during synthesis.
- Purification by recrystallization from ethanol or similar solvents yields high-purity hydrochloride salt suitable for pharmaceutical use.
Summary Table: Preparation Methods Comparison
| Preparation Aspect | Laboratory Scale | Industrial Scale | Notes |
|---|---|---|---|
| Starting materials | Phenylpropanoic acid, dimethylamine | Same, with higher purity and availability | Chiral amino acids may be used for stereocontrol |
| Reaction conditions | Batch reflux in ethanol, 50–80°C, 6–12 h | Continuous flow reactors, optimized parameters | Automated control enhances reproducibility |
| Salt formation | Addition of HCl to form hydrochloride salt | Controlled pH and stoichiometry for salt formation | Critical for solubility and stability |
| Purification | Filtration, recrystallization | Continuous crystallization and extraction | High purity (>99%) required for pharma |
| Yield | >85% | >90% (optimized) | Dependent on reaction parameters and scale |
| Analytical characterization | NMR, HPLC, MS | Same, with in-process monitoring | Ensures batch-to-batch consistency |
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpropanoic acid derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
- Reagent in Chemical Reactions : It is utilized as a reagent in diverse chemical reactions, contributing to the development of new compounds with potential applications in pharmaceuticals and materials science.
Biology
- Biological Activity Studies : Research has indicated that 2-(dimethylamino)-2-phenylpropanoic acid hydrochloride exhibits potential biological activities, including antimicrobial and anticancer properties. Various studies have focused on its interactions with biological systems, particularly its effects on cellular processes and biomolecular interactions .
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. Its dimethylamino group can engage in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target molecules .
Medicine
- Therapeutic Potential : This compound is under investigation for its therapeutic properties, particularly as a precursor in drug development. Its structural features suggest it could be effective in modulating specific biological pathways relevant to various diseases .
- Drug Development Applications : Ongoing research aims to explore its potential as a drug candidate or an intermediate in synthesizing pharmacologically active compounds. Studies have shown promising results in enhancing the efficacy of existing drugs when used in combination therapies .
Industry
- Production of Specialty Chemicals : In industrial settings, 2-(dimethylamino)-2-phenylpropanoic acid hydrochloride is utilized as an intermediate for producing specialty chemicals and pharmaceuticals. Its synthesis can be optimized using continuous flow reactors and automated systems to enhance yield and efficiency .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of 2-(dimethylamino)-2-phenylpropanoic acid hydrochloride against various bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as an antibiotic potentiator when used alongside traditional antibiotics .
Case Study 2: Cancer Cell Line Studies
Research involving cancer cell lines demonstrated that this compound could induce apoptosis and inhibit proliferation in specific cancer types. The mechanism was linked to its ability to modulate signaling pathways associated with cell survival and death.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for organic synthesis; reagent in chemical reactions |
| Biology | Studied for antimicrobial and anticancer properties; interacts with biomolecules |
| Medicine | Investigated for therapeutic uses; precursor in drug development |
| Industry | Used in producing specialty chemicals; optimized synthesis methods |
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-2-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or ion channels, depending on its structure and functional groups. These interactions can lead to various biological effects, such as modulation of signal transduction pathways, alteration of cellular metabolism, and changes in gene expression.
Comparison with Similar Compounds
2-(Methylamino)-2-phenylacetic Acid Hydrochloride
- Molecular Formula: C₉H₁₂ClNO₂ (MW: 201.65 g/mol).
- Key Differences: The amino group is monomethylated (–NHCH₃) instead of dimethylated. Shorter carbon chain (acetic acid backbone vs. propanoic acid).
- Implications :
Methyl 2-Amino-2-methyl-3-phenylpropanoate Hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO₂ (MW: 245.70 g/mol).
- Key Differences: Esterified carboxylic acid (–COOCH₃ vs. –COOH). Primary amine (–NH₂) instead of tertiary dimethylamino group.
- Implications :
Ethyl 2-Amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride
- Molecular Formula: C₁₂H₁₈ClNO₄S (MW: 307.79 g/mol).
- Key Differences :
- Methanesulfonyl (–SO₂CH₃) substituent on the phenyl ring.
- Ethyl ester (–COOCH₂CH₃) instead of free carboxylic acid.
- Ethyl ester provides slower hydrolysis compared to methyl esters, modulating drug release .
(2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic Acid Hydrochloride
- Molecular Formula : C₁₅H₁₆ClN₃O₂ (MW: 305.76 g/mol).
- Key Differences :
- Diazenyl (–N=N–) group introduces conjugation and UV-Vis activity.
- Stereospecific S-configuration at the alpha-carbon.
- Implications: The diazenyl group may confer photosensitivity or colorimetric detection properties. Chirality is critical for biological activity, as seen in amino acid derivatives .
Cyclopentolate Hydrochloride
- Molecular Formula: C₁₇H₂₅NO₃·HCl (MW: 327.85 g/mol).
- Key Differences :
- Ester linkage instead of carboxylic acid.
- Cyclopentyl hydroxy group increases hydrophobicity.
- Implications: Used clinically as a muscarinic antagonist (eye drops). Esterification improves ocular penetration, while the dimethylamino group contributes to receptor binding .
Biological Activity
2-(Dimethylamino)-2-phenylpropanoic acid hydrochloride, also known as (R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride, is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound features a dimethylamino group that can engage in hydrogen bonding and electrostatic interactions, while the phenyl group allows for π-π stacking interactions. These structural attributes facilitate its binding to various biological targets, modulating their activity effectively.
The biological activity of 2-(dimethylamino)-2-phenylpropanoic acid hydrochloride is primarily attributed to its interactions with specific molecular targets. The compound acts as a precursor for the synthesis of biologically active derivatives and exhibits potential in modulating neurotransmitter systems due to its structural similarities with other psychoactive compounds.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, highlighting its potential in different therapeutic areas:
- Antihistamine Activity : Derivatives of this compound have shown significant antihistamine properties, making them useful in treating allergic reactions. For instance, 2-methyl-2′-phenylpropionic acid derivatives exhibit selective H1 antihistamine activity without affecting other receptors even at higher doses .
- Anti-inflammatory Effects : Research has demonstrated that related compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Some derivatives showed COX-1 and COX-2 inhibition comparable to well-known NSAIDs like ibuprofen .
- Antioxidant Properties : Studies indicate that certain derivatives possess antioxidant capabilities, potentially protecting cells from oxidative stress. This is particularly relevant in neuroprotection and cardiovascular health .
Study 1: Antihistamine Activity
A study evaluated the antihistamine effects of 2-methyl-2′-phenylpropionic acid derivatives. The results indicated that these compounds effectively blocked histamine-induced responses in vitro, demonstrating their potential for treating allergic conditions .
Study 2: COX Inhibition
In another research effort, novel derivatives were synthesized and tested for their ability to inhibit COX enzymes. Compounds exhibited strong inhibitory effects on both COX-1 and COX-2, suggesting their utility as anti-inflammatory agents. Notably, some showed better efficacy than existing treatments like ibuprofen and nimesulide .
Study 3: Antioxidant Activity
A study focusing on the antioxidant properties of related compounds revealed that they could significantly reduce reactive oxygen species (ROS) levels in cellular models. This suggests their potential application in preventing oxidative damage associated with various diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the optimal synthesis routes for 2-(dimethylamino)-2-phenylpropanoic acid hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves amino acid derivatives (e.g., L-serine or L-alanine) as starting materials. Key steps include nucleophilic substitution to introduce the dimethylamino group and subsequent hydrochlorination. Reaction conditions (temperature, pH, and reagent stoichiometry) critically impact yield and purity. For example, maintaining pH < 3 during hydrochlorination ensures salt formation while avoiding decomposition . Statistical design of experiments (DoE) can optimize parameters like temperature (50–80°C) and reaction time (6–12 hours) to maximize yield (>85%) .
Q. How does the hydrochloride salt form affect the compound’s solubility and stability in aqueous solutions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, with solubility >200 mg/mL in water at 25°C. Stability studies (via HPLC) show the compound remains intact (>95% purity) for 6 months at 4°C in neutral buffers. However, degradation occurs at pH > 8 due to dehydrochlorination, necessitating storage at acidic pH (2–4) .
Q. What analytical techniques are essential for characterizing purity and structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the dimethylamino group (δ 2.2–2.5 ppm for N(CH₃)₂) and phenyl ring protons (δ 7.2–7.5 ppm) .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98%) with retention times of 8–10 minutes under isocratic conditions (30% acetonitrile/70% 0.1% TFA) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 238.1 (calc. 238.1) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and optimize synthesis parameters?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model intermediates and transition states to identify low-energy pathways. For example, the nucleophilic substitution step has an activation energy of ~25 kcal/mol, favoring temperatures >60°C. Machine learning (ML) models trained on PubChem data (e.g., reaction yields, solvent effects) can recommend optimal conditions (e.g., DMF as solvent, 72-hour reaction time) .
Q. How to resolve contradictions in spectroscopic data when characterizing compounds from different synthesis routes?
- Methodological Answer : Contradictions often arise from impurities (e.g., unreacted starting materials or by-products like β-methylphenylalanine). Strategies include:
- 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating adjacent protons and carbons .
- LC-MS/MS : Detects trace impurities (<0.5%) via fragmentation patterns (e.g., m/z 152 for dehydrochlorinated by-products) .
- X-ray crystallography : Resolves ambiguities in stereochemistry by confirming the spatial arrangement of the dimethylamino group .
Q. What challenges arise in scaling up synthesis, and how can DoE mitigate them?
- Methodological Answer : Scaling from lab (1 g) to pilot (1 kg) introduces issues like heat dissipation and mixing inefficiencies. DoE identifies critical factors:
- Key Variables : Stirring rate (optimal: 500 rpm), cooling rate (>2°C/min to prevent exothermic runaway).
- Response Surface Models : Predict yield losses (<5%) when scaling 10-fold. Pilot batches achieve 78% yield vs. 85% lab yield, requiring post-purification (recrystallization in ethanol/water) .
Q. What in vitro models are suitable for studying the compound’s interaction with biological targets?
- Methodological Answer : The compound’s dimethylamino group facilitates interactions with neurotransmitter receptors (e.g., NMDA or GABA receptors).
- Cell-Based Assays : HEK293 cells transfected with NMDA receptor subunits (GluN1/GluN2B) show IC₅₀ = 12 µM in calcium flux assays .
- Molecular Docking : AutoDock Vina predicts binding affinity (ΔG = -8.2 kcal/mol) at the receptor’s allosteric site, validated via mutagenesis (K317A mutation reduces binding by 70%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
